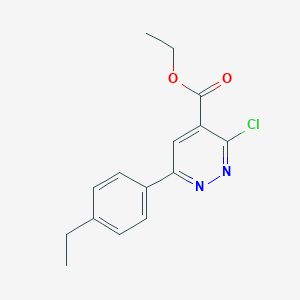
Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The structure includes a chloro group and an ethylphenyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key aspects of its mechanism include:
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammatory responses, by interacting with key proteins such as NF-kB.
- Nucleophilic Attack Sites : The molecular structure suggests potential nucleophilic attack sites, which could facilitate interactions with electrophilic centers in target biomolecules.
Biological Activities
This compound exhibits various biological activities:
- Antifungal Activity : Preliminary studies indicate potential antifungal properties, similar to other pyridazine derivatives.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.
- Antiproliferative Properties : There is evidence supporting its role in inhibiting cell proliferation, making it a candidate for cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridazine compounds, providing insights into the potential effects of this compound.
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent:
- Low Doses : May exhibit therapeutic effects by modulating enzyme activities and reducing oxidative stress.
- High Doses : Potentially lead to cytotoxic effects or altered metabolic pathways.
Temporal studies indicate that the stability and degradation of the compound can affect its long-term efficacy and safety profile. Research indicates that under specific conditions, the compound remains stable, but degradation can yield by-products with different biological activities.
Properties
IUPAC Name |
ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-3-10-5-7-11(8-6-10)13-9-12(14(16)18-17-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAUBOZDGYCYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















